molecular formula C22H16N2O3 B303220 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Cat. No. B303220
M. Wt: 356.4 g/mol
InChI Key: BLFFHFIDJRFVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide, also known as MBPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves the inhibition of various enzymes and proteins that play a key role in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of various genes that play a role in inflammation and cell survival.
Biochemical and Physiological Effects:
2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, making it useful for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has also been found to have neuroprotective effects, making it useful for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a pure form, making it readily available for research studies. 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has also been found to have a high degree of stability, making it useful for long-term experiments. However, there are some limitations to the use of 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide in lab experiments. It can be toxic at high concentrations, and its effects on living organisms are not well understood.

Future Directions

There are several future directions for the study of 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide. One area of research is the development of new synthetic methods for the production of 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide. Another area of research is the investigation of the potential therapeutic applications of 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide in the treatment of various diseases. Additionally, the mechanisms of action of 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide need to be further elucidated to fully understand its effects on living organisms.

Synthesis Methods

The synthesis of 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves the reaction of 4-hydroxy-2-oxo-1,2-benzoxazine-3-carboxylic acid with 4-aminobenzophenone in the presence of a suitable coupling agent. The resulting product is then subjected to a series of purification steps to obtain the final compound in a pure form. The yield of the synthesis method is typically high, making it an efficient process for the production of 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide.

Scientific Research Applications

2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. 2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has been shown to have antioxidant and anti-inflammatory properties, making it useful for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

Product Name

2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16N2O3/c1-14-6-2-3-7-17(14)20(25)23-16-12-10-15(11-13-16)21-24-19-9-5-4-8-18(19)22(26)27-21/h2-13H,1H3,(H,23,25)

InChI Key

BLFFHFIDJRFVOW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.